molecular formula C11H12BrF3O2 B12606652 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene CAS No. 651326-76-0

1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene

Cat. No.: B12606652
CAS No.: 651326-76-0
M. Wt: 313.11 g/mol
InChI Key: HSFUVHYGQCIAGG-UHFFFAOYSA-N
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Description

1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene is an organic compound that features a bromine atom, three fluorine atoms, and an ethoxyethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene typically involves the bromination of a suitable precursor, followed by the introduction of the ethoxyethoxy group. One common method involves the reaction of 2,3,4,5-tetrafluorotoluene with bromine in the presence of a catalyst to form the brominated intermediate. This intermediate is then reacted with ethoxyethanol under basic conditions to introduce the ethoxyethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the ethoxyethoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated or modified ethoxyethoxy derivatives.

Scientific Research Applications

1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Material Science: Employed in the development of novel materials with specific electronic or optical properties.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.

    Chemical Biology: Utilized in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism of action of 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the ethoxyethoxy group undergoes transformation, leading to the formation of new functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-[(1-methoxyethoxy)methyl]-3,4,5-trifluorobenzene
  • 1-Bromo-2-[(1-ethoxyethoxy)methyl]-4,5-difluorobenzene
  • 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,5-difluorobenzene

Uniqueness

1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene is unique due to the presence of three fluorine atoms on the benzene ring, which imparts distinct electronic properties. The ethoxyethoxy group also provides flexibility in chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

651326-76-0

Molecular Formula

C11H12BrF3O2

Molecular Weight

313.11 g/mol

IUPAC Name

1-bromo-2-(1-ethoxyethoxymethyl)-3,4,5-trifluorobenzene

InChI

InChI=1S/C11H12BrF3O2/c1-3-16-6(2)17-5-7-8(12)4-9(13)11(15)10(7)14/h4,6H,3,5H2,1-2H3

InChI Key

HSFUVHYGQCIAGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OCC1=C(C=C(C(=C1F)F)F)Br

Origin of Product

United States

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